molecular formula C9H5ClFNO B1317614 5-Fluoro-1H-indole-2-carbonyl chloride CAS No. 79112-09-7

5-Fluoro-1H-indole-2-carbonyl chloride

Cat. No.: B1317614
CAS No.: 79112-09-7
M. Wt: 197.59 g/mol
InChI Key: UMLGAJBWICWJOR-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indole-2-carbonyl chloride is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives have been extensively studied due to their presence in many natural products and their significant pharmacological properties .

Biochemical Analysis

Biochemical Properties

5-Fluoro-1H-indole-2-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit the activity of certain enzymes by forming covalent bonds with their active sites . This interaction can lead to the modulation of enzyme activity, affecting various metabolic pathways. Additionally, this compound can bind to proteins, altering their conformation and function . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme mechanisms and protein functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by covalently binding to the enzyme’s active site . This binding can prevent the enzyme from interacting with its natural substrates, thereby inhibiting its catalytic activity. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression . These interactions can result in the activation or repression of specific genes, affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity . These findings underscore the importance of controlling experimental conditions when working with this compound.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed that its effects vary with different dosages . At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cell death and tissue damage . These findings highlight the importance of optimizing dosage levels to achieve desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can inhibit key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . For example, it has been shown to inhibit enzymes involved in the glycolytic pathway, resulting in decreased glucose metabolism . These interactions can have significant implications for cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, affecting its localization and distribution within the cell . These interactions play a crucial role in determining the compound’s cellular effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects . For example, this compound can localize to the nucleus and interact with DNA, leading to changes in gene expression

Preparation Methods

One common method includes the reaction of 5-fluoroindole with oxalyl chloride under anhydrous conditions to yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Fluoro-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Fluoro-1H-indole-2-carbonyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

5-Fluoro-1H-indole-2-carbonyl chloride can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

5-fluoro-1H-indole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-9(13)8-4-5-3-6(11)1-2-7(5)12-8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLGAJBWICWJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569457
Record name 5-Fluoro-1H-indole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79112-09-7
Record name 5-Fluoro-1H-indole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Fluoroindole-2-carboxylic acid is dissolved in oxalylchloride and stirred 24 hr at 20°-25° in the dark. The reaction mixture is concentrated under reduced pressure to give the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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